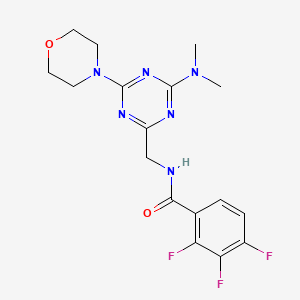

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide

Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is a 1,3,5-triazine derivative characterized by:

- 4-position: Dimethylamino group (–N(CH₃)₂).

- 6-position: Morpholino group (a saturated six-membered ring containing one oxygen and four carbons).

- Methylene bridge (–CH₂–): Connects the triazine core to a 2,3,4-trifluorobenzamide moiety.

The fluorine atoms on the benzamide enhance lipophilicity and metabolic stability, while the morpholino group improves solubility.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O2/c1-25(2)16-22-12(23-17(24-16)26-5-7-28-8-6-26)9-21-15(27)10-3-4-11(18)14(20)13(10)19/h3-4H,5-9H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDAKCWKCMDNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide typically involves the following key steps:

Formation of the Triazinyl Intermediate: : This step involves the reaction of cyanuric chloride with dimethylamine and morpholine in a suitable solvent, such as dichloromethane, under controlled temperature conditions to produce the triazinyl intermediate.

Coupling with 2,3,4-Trifluorobenzamide: : The triazinyl intermediate is then coupled with 2,3,4-trifluorobenzamide in the presence of a base like triethylamine to yield the final product. This reaction is generally carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production of this compound involves optimizing the reaction conditions for cost-effectiveness and scalability. Key parameters include:

Solvent Selection: : Use of cost-effective and readily available solvents.

Temperature Control: : Maintaining an optimal temperature to maximize yield and minimize by-products.

Purification Techniques: : Employing methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:

Oxidation: : The dimethylamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : The triazinyl ring can be reduced under specific conditions to produce secondary amines.

Substitution: : The trifluorobenzamide moiety can undergo nucleophilic substitution reactions, especially at the fluorine atoms, when treated with nucleophiles.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or basic conditions.

Reduction: : Lithium aluminum hydride, hydrogen gas with a suitable catalyst.

Substitution: : Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products

Depending on the reactions, major products can include various oxidized or reduced derivatives, as well as substituted products with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis for introducing triazinyl and trifluorobenzamide functionalities into target molecules. It also serves as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is explored for its potential use as a biochemical probe due to its unique structural features. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme functions and pathways.

Medicine

This compound shows promise in medicinal chemistry for developing novel therapeutic agents. Its structural complexity and reactive groups make it a potential candidate for designing drugs targeting specific biological pathways.

Industry

In industry, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as enhanced durability and resistance to chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its triazinyl and trifluorobenzamide moieties. These interactions can modulate biological pathways, leading to various effects. The dimethylamino and morpholino groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR): Morpholino at R6 is a conserved feature in bioactive triazines (e.g., H10, WJ111-11), suggesting its role in target engagement . Fluorine substitution on the benzamide (target) may improve blood-brain barrier penetration compared to chlorine (2f) or methyl groups (metsulfuron-methyl) .

Synthetic Challenges :

- and demonstrate the complexity of coupling triazines with aromatic amines or carboxylic acids, requiring catalysts like Pd or HBTU . The target’s methylene bridge may simplify synthesis relative to piperazine-linked analogs (WJ111-11) .

Therapeutic Potential: While the target lacks explicit biological data, its structural similarity to H10 and PI3K inhibitors () suggests plausible anticancer or kinase-modulating effects.

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a triazine core with a morpholino substituent and a dimethylamino group. The trifluorobenzamide moiety enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 343.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.38 g/mol |

| Structural Features | Triazine core, Morpholino group, Dimethylamino group, 2,3,4-Trifluorobenzamide |

The biological activity of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide can be attributed to several mechanisms:

1. Enzyme Interaction :

The triazine ring can engage in hydrogen bonding and electrostatic interactions with target enzymes or receptors, enhancing binding affinity.

2. Inhibition of Carbonic Anhydrase :

Similar compounds have demonstrated significant inhibitory effects on carbonic anhydrase, which plays a crucial role in regulating physiological pH and fluid balance.

3. Anticancer Activity :

Research indicates that derivatives of morpholine exhibit anticancer properties by inhibiting tumor cell proliferation and targeting hypoxia-inducible factors (HIFs).

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide. For instance:

- Cell Line Studies : Compounds with similar structures have shown cytotoxic activity against various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis .

Enzyme Inhibition

A significant area of research has focused on the compound's ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : The compound's structural features suggest potential interactions with carbonic anhydrase isoforms. Inhibition studies have shown that related triazine derivatives exhibit IC50 values in the nanomolar range against this enzyme .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide better, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(dimethylamino)-6-morpholino-1,3,5-triazine | Triazine core with morpholine | Anticancer | Lacks trifluorobenzamide moiety |

| 2-(1H-indol-3-yl)acetamide | Indole structure only | Antimicrobial | Simpler structure |

| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |

Case Studies

Several case studies highlight the biological activity of compounds similar to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide:

- Study on Carbonic Anhydrase Inhibition : A study demonstrated that triazine derivatives significantly inhibited carbonic anhydrase activity in vitro. The most potent inhibitors had IC50 values below 100 nM.

- Antitumor Activity Assessment : Research conducted on a series of morpholine derivatives indicated that certain modifications led to increased cytotoxicity against cancer cell lines by affecting cell cycle progression and apoptosis pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide?

- Methodological Answer : The compound's synthesis typically involves sequential functionalization of the 1,3,5-triazine core. Key steps include:

- Nucleophilic substitution at the triazine C-2 and C-4 positions using dimethylamine and morpholine under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- Methylation of the triazine ring via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., KCO) .

- Coupling of the trifluorobenzamide moiety using carbodiimide coupling agents (e.g., EDCl/HOBt) under inert conditions .

- Characterization : Confirm intermediates and final product via NMR, NMR, and HRMS to verify regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- and NMR : Identify proton environments and confirm substitution patterns on the triazine and benzamide groups.

- NMR : Essential for tracking the trifluoromethyl group and fluorinated aromatic protons .

- HRMS : Validate molecular weight and detect impurities.

- IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650 cm) and triazine ring vibrations .

Q. What are the common reaction pathways for modifying the triazine core in related compounds?

- Methodological Answer :

- Nucleophilic aromatic substitution (SNAr) : React with amines, alcohols, or thiols at electron-deficient triazine positions under basic conditions .

- Hydrolysis : Controlled cleavage of triazine substituents using acidic (HCl) or basic (NaOH) conditions to generate reactive intermediates .

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 2,3,4-trifluorobenzamide group?

- Methodological Answer :

- Solvent selection : Use anhydrous DCM or THF to minimize side reactions (e.g., hydrolysis of active esters) .

- Catalysis : Employ DMAP or pyridine to accelerate acylation reactions.

- Temperature control : Maintain 0–5°C during coupling to suppress racemization or decomposition .

- Purification : Use preparative HPLC or silica gel chromatography to isolate the product from unreacted starting materials .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Replicate assays : Ensure consistency in cell lines, assay conditions (e.g., pH, temperature), and compound purity (≥95% by HPLC) .

- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition, cellular proliferation, and in vivo models) .

- Batch analysis : Compare activity across independently synthesized batches to rule out synthetic variability .

Q. What computational approaches are effective in predicting the compound’s reactivity or binding modes?

- Methodological Answer :

- DFT calculations : Model transition states for nucleophilic substitutions or acylation reactions to optimize synthetic routes .

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock or Schrödinger Suite .

- MD simulations : Assess conformational stability of the morpholino-triazine moiety in aqueous environments .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog synthesis : Replace the morpholino group with piperazine or thiomorpholine to evaluate steric/electronic effects .

- Fluorine scanning : Synthesize derivatives with mono-/di-fluorinated benzamide groups to probe halogen bonding interactions .

- Bioisosteric replacements : Substitute the triazine core with pyrimidine or pyridazine to assess scaffold flexibility .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer :

- Storage conditions : Store under argon at –20°C in amber vials to prevent photodegradation and oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to lyophilized formulations .

- Periodic analysis : Monitor stability via LC-MS every 3–6 months to detect decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.